molecular formula C7H10O3 B8729034 Butanal, 4-(acetyloxy)-2-methylene- CAS No. 29773-17-9

Butanal, 4-(acetyloxy)-2-methylene-

Cat. No.: B8729034
CAS No.: 29773-17-9
M. Wt: 142.15 g/mol
InChI Key: FFMRZGOBLFVKQY-UHFFFAOYSA-N
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Description

Butanal, 4-(acetyloxy)-2-methylene- is a useful research compound. Its molecular formula is C7H10O3 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanal, 4-(acetyloxy)-2-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanal, 4-(acetyloxy)-2-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

29773-17-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-formylbut-3-enyl acetate

InChI

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h5H,1,3-4H2,2H3

InChI Key

FFMRZGOBLFVKQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

13.0 g (100 mmol) of acetic acid (4-oxo)butyl ester, 92.0 g (112.6 mmol) of dimethylammonium chloride and 10.8 ml (117 mmol) of 37% formaldehyde solution are heated at 100° for one hour with stirring. The mixture is allowed to cool and is extracted 3 times with 30 ml of diethyl ether each time. The organic phases are combined, washed with saturated sodium chloride solution, dried over magnesium sulfate and concentrated to dryness by evaporation. Acetic acid (3-formyl)but-3-enyl ester is obtained in the form of a colourless oil which can be reacted further without further purification.
Quantity
13 g
Type
reactant
Reaction Step One
Name
dimethylammonium chloride
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1,4-diacetoxy-2-butene (0.5 g) and HRh(CO)(PPh3)3-entrapped in Zeolite-Y (0.05 g) in toluene (25 ml) was heated in an autoclave at 75° C., under 1000 psig of synthesis gas (50% by volume H2 and 50% by volume CO gas). The reaction was monitored for gas absorption. After the theoretical amount of gas absorption (44 psig) took place and consequently there was no further gas uptake, the reaction was stopped and then the autoclave was cooled to room temperature. The solid catalyst was recovered by decantation of the reaction mixture. The reaction mixture was analyzed by HP 6890 gas chromatograph to give pure 2-Formyl-4-acetoxybutene (99.9% yield and 100% selectivity to 2-Formyl-4-acetoxybutene). Later toluene was removed from the reaction mixture by distillation to get the pure fraction of 2-Formyl-4-acetoxybutene (b.p. 78-79° C./5 mm Hg). The recovered catalyst was recycled six times. It was found that there was no losses in activity upon each recycle. ICP analysis also showed no leaching of the rhodium catalyst.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Zeolite-Y
Quantity
0.05 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 1,4-diacetoxy-2-butene (0.5 g) and HRh(CO)(PPh3)3-anchored in MCM-48 (0.05 g) in toluene (25 ml) was heated in an autoclave at 75° C., under 800 psig of synthesis gas (50% by volume H2 and 50% by volume CO gas). The reaction was monitored for gas absorption. After the theoretical amount of gas absorption (44 psig) took place and consequently there was no further gas uptake, the reaction was stopped and then the autoclave was cooled to room temperature. The solid catalyst was recovered by decantation of the reaction mixture. The reaction mixture was analyzed by HP 6890 gas chromatograph to give pure 2-Formyl-4-acetoxybutene (99.9% yield and 100% selectivity to 2-Formyl-4-acetoxybutene). Later toluene was removed from the reaction mixture by distillation to get the pure fraction of 2-Formyl-4-acetoxybutene (b.p. 78-79° C./5 mm Hg). The recovered catalyst was recycled five times. It was found that there was no loss in activity upon each recycle. ICP analysis also showed no leaching of the rhodium catalyst.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
HRh(CO)(PPh3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
MCM-48
Quantity
0.05 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

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